Tuberostemonine
CAS No.: 6879-01-2
Cat. No.: VC21340131
Molecular Formula: C22H33NO4
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6879-01-2 |
---|---|
Molecular Formula | C22H33NO4 |
Molecular Weight | 375.5 g/mol |
IUPAC Name | 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
Standard InChI | InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 |
Standard InChI Key | GYOGHROCTSEKDY-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C |
SMILES | CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Canonical SMILES | CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Chemical Structure and Properties
Tuberostemonine possesses a complex pentacyclic structure incorporating multiple stereogenic centers. Based on the available data for tuberostemonine N, which is a derivative of tuberostemonine, we can understand the general structural features of this class of compounds. Tuberostemonine N has the IUPAC name (1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one .
The molecular formula for tuberostemonine N is C₂₂H₃₃NO₄ with a molecular weight of 375.50 g/mol and an exact mass of 375.24095853 g/mol. The compound features multiple ring systems including a γ-butyrolactone moiety attached to the core tetracycle .
Table 1: Physical and Chemical Properties of Tuberostemonine N
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₃NO₄ |
Molecular Weight | 375.50 g/mol |
Exact Mass | 375.24095853 g/mol |
Topological Polar Surface Area (TPSA) | 55.80 Ų |
XlogP | 3.90 |
Atomic LogP (AlogP) | 3.01 |
H-Bond Acceptor | 5 |
H-Bond Donor | 0 |
Rotatable Bonds | 2 |
Structurally, tuberostemonine features multiple stereogenic centers, with the core structure containing a perhydroazepine ring system fused to other cyclic components. This complex architecture presents significant challenges for synthetic chemists attempting total synthesis .
Natural Sources
Tuberostemonine and its derivatives are primarily found in plants belonging to the Stemona genus (family Stemonaceae). The main natural sources of tuberostemonine include:
-
Stemona tuberosa - Contains tuberostemonine, tuberostemonine N, and neotuberostemonine
-
Stemona phyllantha - Contains tuberostemonine and tuberostemonine A
Quantitative analysis of these alkaloids in plant materials has revealed significant concentrations in the roots of these plants. According to studies using TLC-Image Analysis techniques, dried powdered roots of Stemona tuberosa grown in Thailand contained 1.31 ± 0.28% tuberostemonine, 1.63 ± 0.18% tuberostemonine N, and 1.24 ± 0.27% neotuberostemonine (by dry weight). Meanwhile, Stemona phyllantha roots contained 1.39 ± 0.14% tuberostemonine and 0.39 ± 0.08% tuberostemonine A (by dry weight) .
These plants have been used in traditional medicine in various Asian countries, particularly in China and Thailand, where they are recognized in pharmacopoeias and medicinal plant compilations. The roots of these plants are typically used for preparing traditional remedies for respiratory ailments and parasitic infections .
Biological Activities
Effects on Pulmonary Fibrosis
Recent research has identified significant potential for tuberostemonine in the treatment of pulmonary fibrosis, a condition characterized by progressive scarring of lung tissue. Studies conducted both in vitro and in vivo have demonstrated that tuberostemonine can inhibit key processes involved in fibrosis development .
In Vitro Studies
In cellular models using human fetal lung fibroblasts, tuberostemonine at concentrations of 350, 550, and 750 μM exhibited significant inhibitory effects on cell proliferation stimulated by TGF-β1, a key mediator of fibrosis. The compound demonstrated an IC50 value of 1.9 mM and produced a significant reduction (over fifty percent) in the secretion of key fibrosis markers, including hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA. The compound appears to exert these effects through modulation of the TGF-β/Smad signaling pathway, which plays a central role in fibrosis development .
In Vivo Studies
In animal models of bleomycin-induced pulmonary fibrosis, tuberostemonine demonstrated remarkable therapeutic potential:
-
Improved respiratory function by over 50% compared to untreated models
-
Decreased hydroxyproline content, a marker of collagen deposition
-
Reduced lung inflammation and collagen deposition
-
Improved lung morphology and histologic appearance
-
Preserved alveolar structures and improved alveolar gas exchange
The efficacy of tuberostemonine in these animal models was comparable to pirfenidone, an established anti-fibrotic medication used clinically for treating pulmonary fibrosis.
Metabolomic Analysis
Metabolomic analysis of lung tissue from treated animals revealed that tuberostemonine administration led to significant alterations in the metabolic profile compared to untreated models. Specifically, the levels of L-citrulline, L-glutamate, and L-asparagine, which were markedly upregulated in the disease model, were reversed following tuberostemonine treatment. Conversely, pyridoxal levels, which were downregulated in the model group, were normalized with tuberostemonine administration .
Table 2: Effects of Tuberostemonine on Pulmonary Fibrosis Markers
Parameter | Effect in vitro | Effect in vivo |
---|---|---|
Cell Proliferation | Inhibition (IC50 = 1.9 mM) | - |
Hydroxyproline | >50% reduction | Significant decrease |
Fibronectin | >50% reduction | - |
Collagen Type I | >50% reduction | Decreased deposition |
Collagen Type III | >50% reduction | Decreased deposition |
α-SMA Expression | >50% reduction | Decreased expression |
TGF-β/Smad Signaling | Significant inhibition | Significant inhibition |
Lung Function | - | >50% improvement |
Lung Inflammation | - | Significant reduction |
These findings suggest that tuberostemonine may represent a promising therapeutic candidate for pulmonary fibrosis, potentially operating through inhibition of the TGF-β/Smad signaling pathway to reduce fibroblast proliferation and collagen deposition.
Analytical Methods for Detection and Quantification
Several analytical approaches have been developed for the detection and quantification of tuberostemonine and related alkaloids in plant materials and biological samples. One notable method is TLC-Image Analysis, which has been successfully applied to the non-chromophoric tuberostemonine derivatives .
This analytical approach employs thin-layer chromatography (TLC) on silica gel 60 F254 aluminum plates using a mobile phase consisting of dichloromethane, ethyl acetate, methanol, and ammonium hydroxide (50:45:4:1). Post-derivatization with Dragendorff's reagent is used to visualize the alkaloid spots on the TLC plate. Subsequent image analysis of the scanned TLC plate enables quantitative determination of the tuberostemonine derivatives .
The method demonstrates good analytical performance, with polynomial regression data for calibration plots showing linear relationships within the concentration range of 2-7 μg/spot. The approach offers satisfactory precision, accuracy, and selectivity, allowing for simultaneous quantification of tuberostemonine, tuberostemonine A, tuberostemonine N, and neotuberostemonine. This analytical method provides a simple, inexpensive, and accessible approach for the analysis of these compounds, making it suitable for application in local authorities and small laboratories with limited resources .
Pharmacokinetic Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of tuberostemonine N, a derivative of tuberostemonine, provide insight into the potential pharmacokinetic behavior of this class of compounds .
Table 3: ADMET Properties of Tuberostemonine N
Property | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 94.67% |
Caco-2 Permeability | Positive | 68.58% |
Blood-Brain Barrier Penetration | Positive | 85.00% |
Human Oral Bioavailability | Positive | 67.14% |
Subcellular Localization | Mitochondria | 59.84% |
OATP2B1 Inhibitor | Negative | 85.85% |
OATP1B1 Inhibitor | Positive | 88.69% |
OATP1B3 Inhibitor | Positive | 94.10% |
MATE1 Inhibitor | Negative | 82.00% |
OCT2 Inhibitor | Negative | 62.50% |
BSEP Inhibitor | Positive | 60.12% |
P-glycoprotein Inhibitor | Negative | 61.71% |
P-glycoprotein Substrate | Negative | 52.56% |
CYP3A4 Substrate | Positive | 59.79% |
CYP2C9 Substrate | Negative | 80.74% |
CYP2D6 Substrate | Positive | 38.53% |
These predicted ADMET properties suggest that tuberostemonine derivatives may have favorable pharmacokinetic characteristics, including good intestinal absorption and potential for oral bioavailability. The compound is predicted to cross the blood-brain barrier, which could be relevant for any potential central nervous system effects. The predictions regarding drug-metabolizing enzymes and transporters provide valuable information for understanding potential drug interactions and metabolic fate .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume